molecular formula C20H22N6O2 B8405565 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-

2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]-

Cat. No.: B8405565
M. Wt: 378.4 g/mol
InChI Key: QYERPKPGUXIFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- is a complex organic compound belonging to the class of aminopyrimidines. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is notable for its potential pharmacological applications due to its unique structural features .

Preparation Methods

The synthesis of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves multiple steps, typically starting with the preparation of the pyrimidine core. Common synthetic routes include:

    Condensation Reactions: The pyrimidine ring is often synthesized through condensation reactions involving appropriate aldehydes and amines.

    Nitration and Amination: Subsequent nitration and amination steps introduce the nitro and amino groups at specific positions on the aromatic ring.

    Industrial Production: Industrial methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- involves its interaction with specific molecular targets. It may inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar compounds include other aminopyrimidines and pyrimidine derivatives, such as:

The uniqueness of 2, 6-Ethyl-5-[3-nitro-4-[(2-phenylethyl)amino]phenyl]- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

6-ethyl-5-[3-nitro-4-(2-phenylethylamino)phenyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C20H22N6O2/c1-2-15-18(19(21)25-20(22)24-15)14-8-9-16(17(12-14)26(27)28)23-11-10-13-6-4-3-5-7-13/h3-9,12,23H,2,10-11H2,1H3,(H4,21,22,24,25)

InChI Key

QYERPKPGUXIFHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

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